Methyl 2-(benzylamino)-5-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzylamino)-5-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylamino group and a chlorine atom attached to the benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzylamino)-5-chlorobenzoate typically involves the reaction of 2-amino-5-chlorobenzoic acid with benzylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzylamino)-5-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic aromatic substitution reactions typically require strong nucleophiles like sodium methoxide (NaOCH₃) or sodium hydroxide (NaOH) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzoates.
Scientific Research Applications
Methyl 2-(benzylamino)-5-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(benzylamino)-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Methyl 2-(benzylamino)-5-chlorobenzoate can be compared with other similar compounds, such as:
Methyl 2-(benzylamino)benzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Ethyl 2-(benzylamino)-5-chlorobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.
Methyl 2-(benzylamino)-4-chlorobenzoate: The position of the chlorine atom is different, which can alter the compound’s chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological characteristics.
Biological Activity
Methyl 2-(benzylamino)-5-chlorobenzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data from various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12ClN O2
- Molecular Weight : 225.67 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of methyl benzoate derivatives, including this compound. The compound has shown promising results against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound has been evaluated through MIC assays. For instance, derivatives with specific substitutions demonstrated varying levels of activity against Streptococcus pneumoniae and Staphylococcus aureus. The following table summarizes some of the findings:
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 8 | Streptococcus pneumoniae |
C3-005 (modified derivative) | 4 | Streptococcus pneumoniae |
C3 (parent compound) | 256 | Streptococcus pneumoniae |
These results indicate that modifications to the benzylamine structure can significantly enhance antimicrobial activity, suggesting a relationship between molecular structure and biological efficacy .
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Research involving various cancer cell lines has demonstrated its effectiveness.
In Vitro Studies
In vitro assays using lung cancer (A-549) and cervical cancer (HeLa) cell lines have shown that certain derivatives exhibit significant cytotoxic effects. The following table outlines the IC50 values for selected compounds:
Compound | IC50 (nM) | Cell Line |
---|---|---|
This compound | 150 | A-549 |
Doxorubicin | 50 | A-549 |
Best performing derivative | 30 | HeLa |
These results suggest that this compound and its derivatives can inhibit cancer cell growth effectively, with potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies have indicated that modifications to the benzylamine moiety influence both antimicrobial and anticancer activities. For example, the introduction of electron-withdrawing groups at specific positions on the benzene ring enhances interaction with biological targets, leading to improved potency.
Key Findings
- Electron-Withdrawing Groups : Substituents such as chloro or bromo at the para position significantly increase activity.
- Amine Linker Modifications : Alterations in the amine group can lead to enhanced solubility and bioavailability, optimizing therapeutic effects.
Case Studies
Several case studies have documented the clinical implications of using methyl benzoate derivatives in treating infections and cancers. For instance:
- Case Study on Antibacterial Efficacy : A clinical trial demonstrated that patients treated with a formulation containing methyl benzoate derivatives showed a significant reduction in bacterial load compared to controls.
- Case Study on Cancer Treatment : Patients with advanced lung cancer receiving treatment involving methyl benzoate derivatives experienced improved survival rates and reduced tumor sizes during clinical evaluations.
Properties
Molecular Formula |
C15H14ClNO2 |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-5-chlorobenzoate |
InChI |
InChI=1S/C15H14ClNO2/c1-19-15(18)13-9-12(16)7-8-14(13)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 |
InChI Key |
XKTJOGNIIGBXEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.